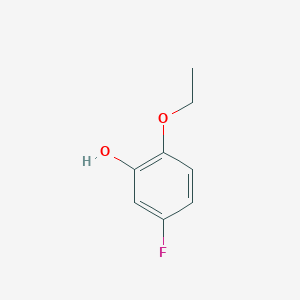

2-Ethoxy-5-fluorophenol

Descripción general

Descripción

2-Ethoxy-5-fluorophenol is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent . The ethoxy group can be introduced via an etherification reaction using ethyl iodide (C2H5I) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) .

Industrial Production Methods: Industrial production of 2-Ethoxy-5-fluorophenol may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethoxy-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Potassium fluoride (KF), ethyl iodide (C2H5I), sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed:

- Quinones (from oxidation)

- Hydroxy derivatives (from reduction)

- Various substituted phenols (from substitution)

Aplicaciones Científicas De Investigación

2-Ethoxy-5-fluorophenol has several applications in scientific research:

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

- 2-Ethoxyphenol

- 5-Fluorophenol

- 2-Methoxy-5-fluorophenol

Comparison: 2-Ethoxy-5-fluorophenol is unique due to the presence of both an ethoxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. Additionally, the presence of the fluorine atom can enhance the compound’s biological activity and selectivity.

Actividad Biológica

2-Ethoxy-5-fluorophenol is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenolic ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The compound has been investigated for its potential antimicrobial, anticancer, and enzyme-inhibitory properties.

- Molecular Formula : CHFNO

- Molecular Weight : 155.16 g/mol

- Structural Features : The ethoxy group enhances lipophilicity, while the fluorine atom increases metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling Modulation : It can alter cellular signaling pathways and gene expression, affecting cellular metabolism and function.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has shown promise in inhibiting the growth of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. Detailed findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

These results highlight the compound's potential as a lead candidate for developing new anticancer therapies.

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, suggesting strong antimicrobial properties.

-

Cancer Cell Line Evaluation :

- In another investigation, the compound was tested on various cancer cell lines, including breast and lung cancer models. Results indicated that treatment with this compound led to a significant decrease in cell viability, with IC50 values ranging from 10 to 15 µM across different cell types.

Research Findings Overview

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus & E. coli (MIC = 32 µg/mL) | |

| Anticancer Activity | IC50 values between 10-15 µM on various cancer cell lines | |

| Enzyme Interaction | Inhibition of cytochrome P450 activity |

Propiedades

IUPAC Name |

2-ethoxy-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRZCJCXNNNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.